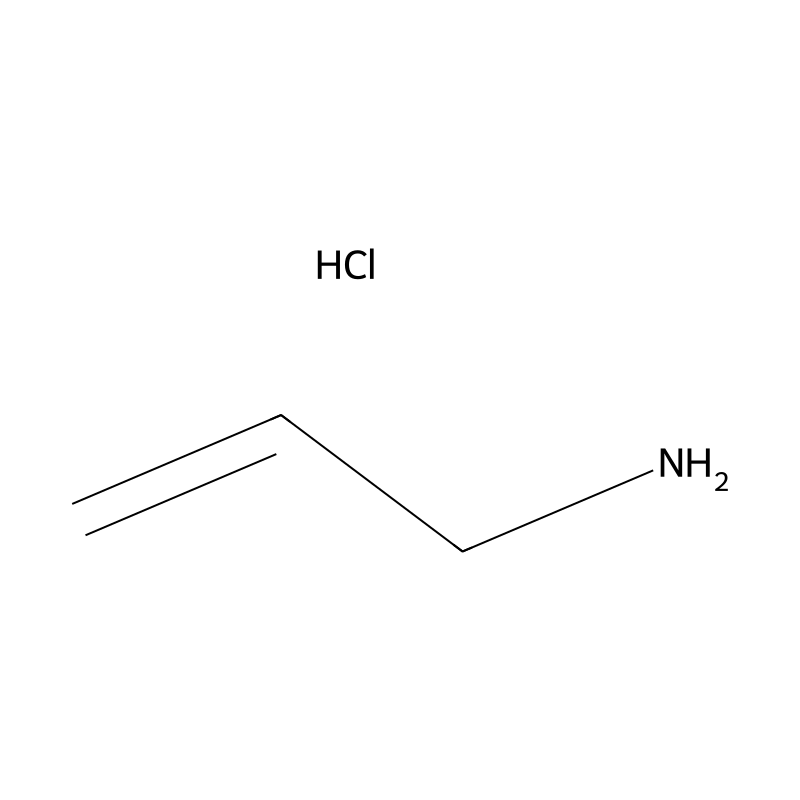Allylamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Antibacterial Properties:
PAH exhibits potent broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria []. Studies have shown its effectiveness against various bacterial strains, including those responsible for gastrointestinal, urinary tract, abdominal, and respiratory infections [].
Drug Delivery Systems:
PAH's unique properties, such as biocompatibility and positive charge, make it a valuable material in developing drug delivery systems. Researchers are exploring its potential to encapsulate and deliver various therapeutic agents, including drugs, genes, and proteins [].
Biosensors and Biomaterials:
The ability of PAH to modify surfaces and bind biomolecules makes it a promising material for developing biosensors and biomaterials. It can be used to create platforms for detecting specific molecules, such as enzymes or DNA, and for engineering materials with desired properties for cell culture and tissue engineering applications [, ].
Gene Delivery:
PAH's positive charge allows it to interact with negatively charged DNA, making it a potential candidate for gene delivery vectors. Research is ongoing to explore its ability to deliver genes into cells for therapeutic purposes [].
Other Applications:
Beyond the mentioned areas, PAH finds applications in various other research fields, such as:
- Nanoparticle synthesis: PAH can be used to synthesize nanoparticles with controlled size and properties.
- Tissue engineering: PAH can be used to modify surfaces and create scaffolds for tissue engineering applications [].
- Environmental remediation: PAH's ability to bind to pollutants shows potential for applications in environmental remediation [].
- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, attacking electrophilic centers in various substrates.
- Polymerization: Allylamine can undergo free radical polymerization, resulting in poly(allylamine) or poly(allylamine hydrochloride) under acidic conditions. This process involves the formation of long-chain polymers through the reaction of allylamine with initiators like 2,2′-azobis(2-methylpropanediamine)dihydrochloride .
- Crosslinking: In the presence of crosslinking agents such as epichlorohydrin, allylamine hydrochloride can form hydrogels that exhibit enhanced mechanical properties and stability .
Allylamine hydrochloride exhibits several biological activities:
- Antimicrobial Properties: Some studies suggest that allylamine derivatives possess antimicrobial activity against various pathogens.
- Cell Adhesion: Poly(allylamine hydrochloride) has been investigated for its ability to promote cell adhesion and proliferation, making it a candidate for biomedical applications such as tissue engineering .
- Toxicity: While it has beneficial properties, allylamine hydrochloride can be harmful if ingested or if it comes into contact with skin, potentially causing irritation or allergic reactions .
Allylamine hydrochloride can be synthesized through several methods:
- Direct Amination: The reaction of allyl chloride with ammonia under controlled conditions.
- Hydrochlorination: The addition of hydrogen chloride to allylamine results in the formation of allylamine hydrochloride.
- Polymerization: Reacting allylamine with hydrochloric acid leads to poly(allylamine hydrochloride), which can be further processed for various applications .
Allylamine hydrochloride finds use in multiple fields:
- Polymer Science: It serves as a precursor for synthesizing poly(allylamine) and related polymers used in drug delivery systems and hydrogels.
- Biotechnology: Its properties make it suitable for applications in cell culture and tissue engineering.
- Chemical Industry: It is utilized in the production of surfactants, emulsifiers, and other chemical intermediates.
Research on the interactions of allylamine hydrochloride includes:
- Binding Studies: Investigations into its ability to bind anions such as perchlorate indicate its potential use in environmental remediation technologies .
- Cellular Interactions: Studies have demonstrated its role in enhancing cell adhesion and growth, suggesting its utility in regenerative medicine .
- Toxicological Assessments: Evaluations of its safety profile reveal potential risks associated with skin exposure and ingestion, necessitating careful handling procedures .
Allylamine hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure | Unique Features |
|---|---|---|
| Ethylamine | C₂H₅NH₂ | Lower boiling point; less reactive than allylamine |
| Propylamine | C₃H₇NH₂ | Similar reactivity; longer carbon chain |
| Butylamine | C₄H₉NH₂ | Higher molecular weight; used in industrial processes |
| Poly(allylamine hydrochloride) | (C₃H₈ClN)n | Polymer form; enhanced properties for biomedical use |
Allylamine hydrochloride is unique due to its ability to form stable polymers that exhibit favorable characteristics for biomedical applications, distinguishing it from simpler amines like ethylamine or propylamine.
Purity
Quantity
Appearance
UNII
GHS Hazard Statements
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]
Pictograms

Irritant
Other CAS
10017-11-5
Wikipedia
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








